molecular formula C7H6ClNO3S B2696543 2-(Acetylamino)-5-chloro-3-thiophenecarboxylic acid CAS No. 338777-32-5

2-(Acetylamino)-5-chloro-3-thiophenecarboxylic acid

Cat. No. B2696543
CAS RN: 338777-32-5
M. Wt: 219.64
InChI Key: AMCUJOWTGMNALJ-UHFFFAOYSA-N
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Description

The compound “2-(Acetylamino)-5-chloro-3-thiophenecarboxylic acid” is a complex organic molecule. It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

The reactivity of thiophene derivatives, including those similar to 2-(Acetylamino)-5-chloro-3-thiophenecarboxylic acid, has been a subject of extensive study. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, reactions involving acylaminomethylation of 2-acylthiophenes and thiophene carboxylic acid derivatives have been explored to yield mixtures of derivatives, highlighting the versatility of thiophene compounds in organic synthesis (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, synthesis routes have been developed to generate thiazolidine and thiazolidinone derivatives starting from cyano-acetylamino thiophene derivatives, which exhibit promising antioxidant and antitumor activities (Gouda & Abu‐Hashem, 2011).

Biological Activities

Thiophene derivatives have been the focus of studies aimed at evaluating their biological activities. New thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for their anticancer activity, showing that certain thiophene-2-carboxamide derivatives exhibit good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021). Additionally, the anti-inflammatory potential of benzo[b]thiophene derivatives has been demonstrated, further expanding the therapeutic prospects of thiophene-based compounds (Radwan, Shehab, & El-Shenawy, 2009).

Sensing and Material Science Applications

In the realm of materials science, thiophene derivatives have been utilized in the development of sensing devices and materials with novel properties. For example, an iminodiacetatic acid (IDA) modified conducting copolymer electrode, incorporating thiophene units, has been studied for the electrochemical detection of copper ions, showcasing the applicability of thiophene derivatives in environmental monitoring and analytical chemistry (Lin et al., 2009).

properties

IUPAC Name

2-acetamido-5-chlorothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c1-3(10)9-6-4(7(11)12)2-5(8)13-6/h2H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCUJOWTGMNALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylamino)-5-chloro-3-thiophenecarboxylic acid

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